Home > Products > Screening Compounds P28893 > GPR52-agonist-1b
GPR52-agonist-1b -

GPR52-agonist-1b

Catalog Number: EVT-1534806
CAS Number:
Molecular Formula: C26H22F3NO2S
Molecular Weight: 469.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GPR52-agonist-1b is the first orally active GPR52 agonist.
Overview

GPR52-agonist-1b is a synthetic compound that acts as an agonist for the G protein-coupled receptor GPR52. This receptor has garnered attention for its potential therapeutic applications in treating various neuropsychiatric disorders, including schizophrenia and substance use disorders. The discovery and optimization of GPR52-agonist-1b are part of ongoing research aimed at understanding the pharmacological role of GPR52 and developing effective ligands that can modulate its activity.

Source

The development of GPR52-agonist-1b originated from high-throughput screening campaigns and structure-based drug design efforts. Research teams have synthesized several derivatives to enhance potency and selectivity for the GPR52 receptor, with GPR52-agonist-1b being one of the notable candidates in this series .

Classification

GPR52-agonist-1b belongs to the class of small molecule compounds designed to target G protein-coupled receptors. Specifically, it is classified as a selective agonist for the orphan receptor GPR52, which is implicated in various neurological processes and diseases.

Synthesis Analysis

Methods

The synthesis of GPR52-agonist-1b involves multiple steps, including:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Chemical Reactions: Key reactions include coupling reactions, acidolysis, and modifications to core structures to optimize pharmacological properties.
  3. Yield Optimization: Yields for intermediate compounds typically range from 63% to 71%, indicating efficient synthetic routes .

Technical Details

The synthetic pathway often employs techniques such as:

  • Refluxing: To facilitate the reaction conditions necessary for coupling.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Methods: Including NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural confirmation.
Molecular Structure Analysis

Structure

GPR52-agonist-1b features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the GPR52 receptor. The specific arrangement allows for optimal interactions within the receptor's binding pocket.

Data

The molecular formula and weight, along with detailed structural data, are essential for understanding its pharmacokinetic properties. For example, structural modifications have been shown to influence both potency and solubility .

Chemical Reactions Analysis

Reactions

GPR52-agonist-1b undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: Essential for forming the core structure from simpler molecules.
  2. Acidolysis: Used to introduce functional groups that enhance receptor binding.
  3. Deprotection Steps: Necessary to reveal active sites in the final compound.

Technical Details

The reaction conditions, such as temperature and solvent choice, are critical in achieving high yields and purity levels in the final product .

Mechanism of Action

Process

GPR52-agonist-1b activates the GPR52 receptor, which is coupled to intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) production. This activation leads to downstream effects on neurotransmitter release and neuronal excitability.

Data

Research indicates that GPR52 activation can modulate dopamine signaling pathways, which may have implications for treating mood disorders . Studies using bioluminescence resonance energy transfer sensors have demonstrated changes in intracellular cAMP levels upon agonist administration .

Physical and Chemical Properties Analysis

Physical Properties

GPR52-agonist-1b exhibits specific physical characteristics:

  • Solubility: Limited aqueous solubility has been noted, which can affect bioavailability.
  • Lipophilicity: High lipophilicity may facilitate brain penetration but complicates formulation .

Chemical Properties

The compound's stability under physiological conditions is crucial for its potential therapeutic use. Studies have assessed its degradation pathways and interactions with biological membranes .

Applications

Scientific Uses

GPR52-agonist-1b is primarily investigated for its potential applications in:

  • Neuropharmacology: As a candidate for treating schizophrenia and other neuropsychiatric disorders by modulating dopaminergic signaling.
  • Research Tools: Serving as a pharmacological tool to study GPR52 function and its role in cellular signaling pathways .
Introduction to GPR52 as a Neurotherapeutic Target

Orphan GPCRs in CNS Disorders: Context and Relevance

Orphan G protein-coupled receptors (oGPCRs) represent promising yet underexplored targets for central nervous system (CNS) drug discovery. Approximately 120 oGPCRs lack identified endogenous ligands, yet their tissue-specific expression patterns enable targeted therapeutic interventions with reduced off-tissue effects. These receptors are highly enriched in brain regions governing cognition, emotion, and motor control, making them mechanistically relevant for neuropsychiatric and neurodegenerative disorders [2] [3]. The deorphanization of GPCRs has historically unlocked novel treatment paradigms—for example, the identification of neuropeptides as ligands for formerly orphan receptors led to therapies for migraine and metabolic diseases. GPR52 exemplifies this potential, with its striatal-restricted expression offering a unique opportunity for targeting dopamine-associated pathologies without systemic side effects [10]. Current challenges include elucidating endogenous activation mechanisms and developing subtype-selective modulators, though advanced structural biology techniques are accelerating ligand discovery pipelines [3].

GPR52 Biology: Genomic Localization, Tissue Distribution, and Expression Patterns

GPR52 (UniProtKB ID: Q9YAT5) is encoded by a single-exon gene located on human chromosome 1q24, producing a 361-amino-acid class A GPCR [2] [3]. Its expression is predominantly CNS-specific, with >70% of total mRNA localized to striatal subregions—particularly the nucleus accumbens (NAc), caudate, and putamen—as confirmed by human transcriptomic data from the Genotype-Tissue Expression (GTEx) project [2] [9]. Within these regions, GPR52 colocalizes precisely with dopamine D2 receptors (D2R) on striatal medium spiny neurons (MSNs) and with dopamine D1 receptors (D1R) in cortical pyramidal neurons [3].

Table 1: Regional Expression Profile of GPR52 in Human CNS

Brain RegionExpression LevelCellular Co-localization
Nucleus AccumbensHighD2R+ MSNs
CaudateHighD2R+ MSNs
PutamenHighD2R+ MSNs
Prefrontal CortexModerateD1R+ Pyramidal Neurons
HippocampusLowNot Detected

A defining structural feature is its extracellular loop 2 (ECL2), which occupies the orthosteric binding pocket in ligand-free states, suggesting intrinsic self-activation capability [3]. Crystallographic studies (PDB: 6LI0, 6LI1) reveal that synthetic agonists bind an extracellular pocket formed by transmembrane helices TM1/TM2/TM7 and ECL2, stabilizing an active conformation [1] [2].

Functional Role of GPR52 in Dopaminergic and Glutamatergic Signaling

GPR52 couples exclusively to Gαs/olf proteins, activating adenylyl cyclase to elevate intracellular cAMP. This signaling pathway positions GPR52 as a functional antagonist of Gi-coupled D2R in the striatum and a synergistic enhancer of Gs-coupled D1R in the cortex [3] [5]. Specifically:

  • Striatal Mechanism: GPR52 activation opposes D2R-mediated cAMP suppression in MSNs, indirectly reducing inhibitory GABAergic output to the ventral pallidum and ventral tegmental area (VTA). This disinhibits dopaminergic neurons, increasing dopamine release in mesolimbic pathways [5] [8].
  • Cortical Mechanism: In prefrontal pyramidal neurons, GPR52 potentiates D1R-NMDA receptor interactions, enhancing glutamatergic transmission critical for cognitive flexibility [3].

Table 2: Key Signaling Effects of GPR52 Agonism

Brain RegionPrimary Signaling EffectFunctional Consequence
Striatum↑ cAMP (opposing D2R)Antipsychotic: Normalizes hyperdopaminergia
Prefrontal Cortex↑ cAMP (synergizing D1R)Pro-cognitive: Enhances NMDA function

GPR52-agonist-1b (CAS: 1207965-40-9, MW: 453.96 g/mol) exemplifies target engagement, with an pEC50 of 7.53 in cAMP accumulation assays. In vivo, it suppresses methamphetamine-induced hyperactivity at 3–30 mg/kg (PO) by modulating striatal dopamine dynamics without inducing catalepsy, confirming its disease-modifying potential [5] [8].

GPR52 as a Novel Target for Schizophrenia, Huntington’s Disease, and Substance Use Disorders

Schizophrenia: GPR52 agonists address all symptom domains:

  • Positive Symptoms: Attenuate dopamine hyperactivity via striatal D2R antagonism-like effects [3].
  • Negative/Cognitive Symptoms: Enhance cortical D1R-NMDA signaling, improving social interaction and memory in preclinical models [5] [8].GPR52-agonist-1b demonstrates efficacy in reducing hyperlocomotion (dose-dependent suppression up to 70% at 30 mg/kg) and improving novel object recognition, supporting its translational promise [5].

Huntington’s Disease (HD): GPR52 knockdown reduces mutant huntingtin (mHTT) aggregation in striatal neurons by disrupting Gs-PKA-CREB pathways that regulate HTT expression. This suggests inverse agonists could be therapeutic, though agonists remain relevant for comorbid psychosis [9] [10].

Substance Use Disorders (SUDs): GPR52 activation normalizes drug-induced dopamine surges in the NAc. GPR52-agonist-1b significantly inhibits methamphetamine reward behaviors without affecting baseline locomotion, indicating selective modulation of pathological dopamine transmission [5] [8].

Table 3: Clinical-Stage GPR52 Modulators

CompoundDeveloperIndicationStatusKey Properties
HTL0048149Nxera PharmaSchizophreniaPhase IOrally active, brain-penetrant
NXE-0048149Sosei HeptaresSchizophreniaPhase IOnce-daily dosing
GPR52-agonist-1bResearch-gradeSchizophrenia/SUDPreclinicalpEC50 = 7.53, Kp,uu = 0.94

Computational drug discovery has accelerated agonist development, with structure-based designs leveraging GPR52’s crystal structure to optimize brain penetrance (e.g., log P < 3) and metabolic stability [4] [7].

Properties

Product Name

GPR52-agonist-1b

IUPAC Name

N-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)benzamide

Molecular Formula

C26H22F3NO2S

Molecular Weight

469.52

InChI

InChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31)

InChI Key

YDYUQYHEVVOYDN-UHFFFAOYSA-N

SMILES

O=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1

Solubility

Soluble in DMSO

Synonyms

GPR52 agonist-1b; GPR52-agonist 1b; GPR52-agonist-1b

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.